

An In-depth Technical Guide to 3-Fluoro-4-morpholinoaniline

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Compound of Interest

Compound Name: 3-Fluoro-4-morpholinoaniline

Cat. No.: B119058

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This guide provides a detailed overview of the molecular structure, properties, and synthesis of **3-Fluoro-4-morpholinoaniline**, a key intermediate in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

3-Fluoro-4-morpholinoaniline is an organic compound featuring a fluorinated aniline core substituted with a morpholine ring.^[1] Its chemical structure consists of a benzene ring with a fluorine atom at position 3, an amino group at position 1, and a morpholino group at position 4. This compound is classified as a member of the morpholines family.^[2]

Chemical Identifiers and Properties

The following table summarizes the key quantitative data for **3-Fluoro-4-morpholinoaniline**.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ FN ₂ O[1][2][3]
Molecular Weight	196.22 g/mol [2][4][5]
CAS Number	93246-53-8[1][2]
IUPAC Name	3-fluoro-4-morpholin-4-ylaniline[2]
Appearance	Off-white to brown crystalline powder[1]
Melting Point	121-125 °C[1]
Boiling Point	364.9 ± 42.0 °C at 760 mmHg[1]
Density	1.2 ± 0.1 g/cm ³ [1]
Purity	Typically ≥98.0% (by HPLC or GC)[1][4]

Experimental Protocols: Synthesis

3-Fluoro-4-morpholinoaniline is primarily used as an intermediate in the synthesis of the antibiotic Linezolid.[1] Several synthetic routes have been established for its preparation, commonly involving the reduction of a nitro-substituted precursor. Below are detailed methodologies for two common synthesis protocols.

Protocol 1: Catalytic Hydrogenation

This protocol involves the hydrogenation of 4-(2-Fluoro-4-nitrophenyl)morpholine using a palladium-on-carbon (Pd/C) catalyst.

- Materials:
 - 4-(2-Fluoro-4-nitrophenyl)morpholine
 - Ethanol (EtOH)
 - 10% Palladium on carbon (Pd/C) paste
 - Hydrogen gas (H₂)

- Kieselguhr (diatomaceous earth)
- Procedure:
 - A solution of 4-(2-fluoro-4-nitrophenyl)morpholine (e.g., 42.6 g, 0.19 mol) is prepared in ethanol (1.2 L).[3]
 - 10% Pd/C paste (e.g., 4 g) is added to the solution.[3]
 - The reaction mixture is placed under a hydrogen atmosphere (approximately 1 atm) and stirred at room temperature for 18 hours.[3]
 - Upon completion of the reaction, the mixture is filtered through a pad of Kieselguhr to remove the catalyst.[3]
 - The filtrate is concentrated by evaporating the solvent under reduced pressure (in vacuo) to yield the final product, **3-Fluoro-4-morpholinoaniline**, typically as a solid.[3]

Protocol 2: Reduction with Iron in the Presence of an Electrolyte

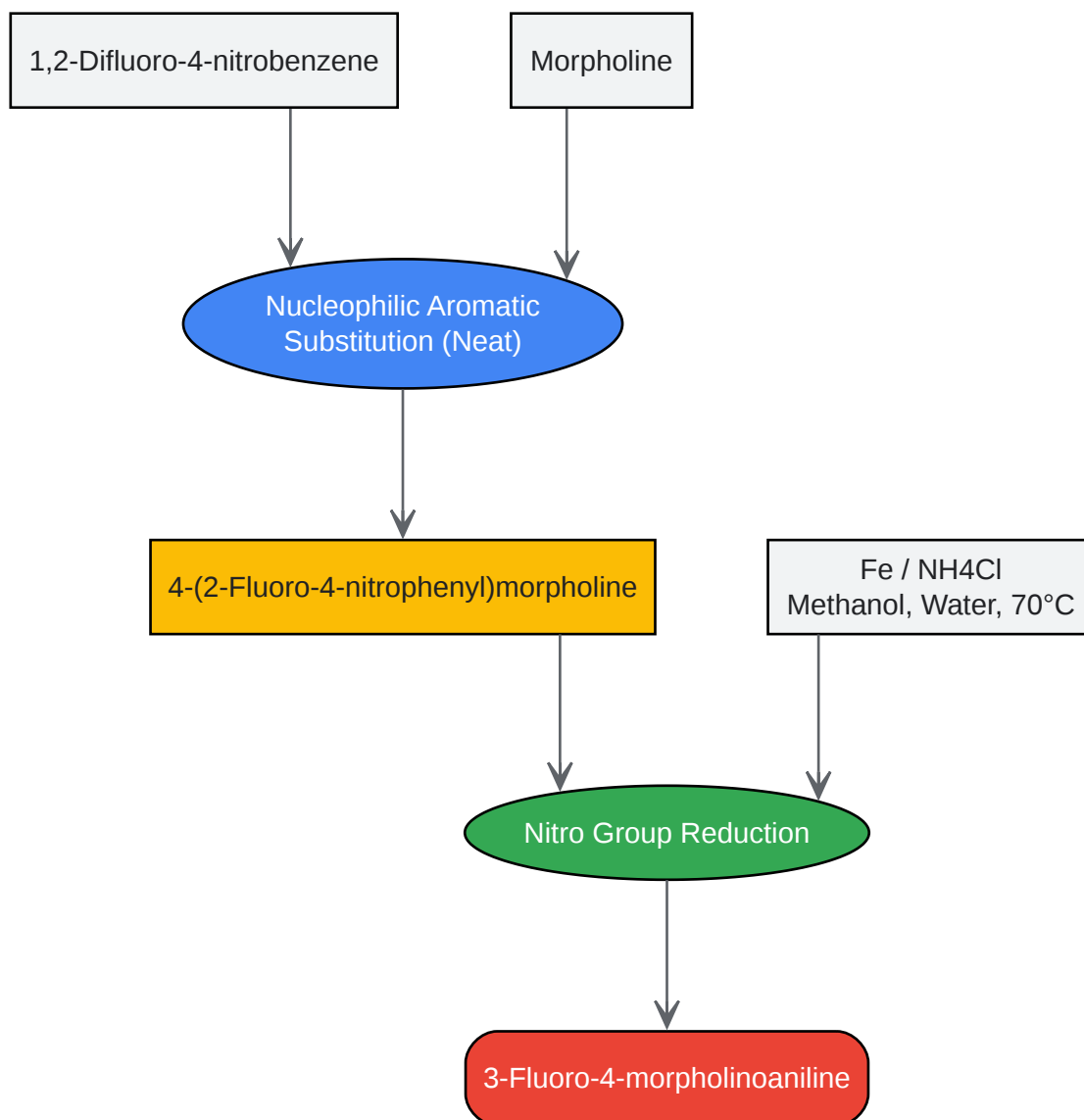
This protocol describes the synthesis starting from the nucleophilic substitution of morpholine onto 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group using iron powder and an ammonium chloride electrolyte.

- Materials:
 - 1,2-Difluoro-4-nitrobenzene
 - Morpholine
 - Iron (Fe) powder
 - Ammonium chloride (NH₄Cl)
 - Methanol and Water
- Procedure:

- Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine. Morpholine is reacted with 1,2-difluoro-4-nitrobenzene. This nucleophilic aromatic substitution is typically performed under neat conditions (without a solvent).[6] The morpholine displaces the fluorine atom at the position para to the nitro group.
- Step 2: Reduction of the nitro group. The resulting intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is dissolved in a mixture of methanol and water.[6]
- Iron powder and ammonium chloride are added to the solution.[6]
- The mixture is heated (e.g., to 70°C) to facilitate the reduction of the nitro group to an amine.[6]
- After the reaction is complete, the solid iron residues are filtered off, and the product is isolated from the filtrate, typically by extraction and solvent evaporation.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of **3-Fluoro-4-morpholinoaniline** as described in Protocol 2.



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Caption: Synthetic pathway of **3-Fluoro-4-morpholinoaniline**.

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